依那西尼布甲磺酸盐
描述
恩沙替尼甲磺酸盐: 是一种选择性抑制异柠檬酸脱氢酶 2 (IDH2) 酶的药物。 它主要用于治疗成人复发或难治性急性髓性白血病 (AML),该疾病在 IDH2 基因中存在特定突变 . 该化合物由 Agios Pharmaceuticals 开发,并授权给 Celgene 进一步开发 . 恩沙替尼甲磺酸盐于 2017 年 8 月 1 日获得美国 食品药品监督管理局 (FDA) 批准 .
科学研究应用
恩沙替尼甲磺酸盐具有多种科学研究应用,包括:
化学: 用作工具化合物,用于研究 IDH2 酶的抑制及其对细胞代谢的影响。
生物学: 恩沙替尼甲磺酸盐用于研究 IDH2 突变在癌症生物学中的作用,并研究受这些突变影响的代谢途径。
医学: 用于临床研究,开发针对 IDH2 突变型 AML 及其他相关疾病的靶向疗法。
作用机制
恩沙替尼甲磺酸盐通过抑制突变的 IDH2 酶发挥作用,该酶参与致癌代谢物 2-羟基戊二酸 (2-HG) 的产生。 通过抑制 IDH2,恩沙替尼甲磺酸盐降低了 2-HG 的水平,从而恢复正常的细胞分化并减少癌细胞的增殖 . 所涉及的分子靶点和途径包括柠檬酸循环和表观遗传修饰的调节 .
生化分析
Biochemical Properties
Enasidenib mesylate acts as an allosteric inhibitor of the mutant IDH2 enzyme, preventing cell growth . It has also been shown to block several other enzymes that play a role in abnormal cell differentiation . In preclinical studies, cells with mutated IDH2 AML were found to be particularly sensitive to BCL2 inhibition with venetoclax .
Cellular Effects
Enasidenib mesylate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the mutant IDH2 enzyme, which in turn prevents cell growth . This inhibition also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Enasidenib mesylate exerts its effects at the molecular level primarily through its action as an allosteric inhibitor of the mutant IDH2 enzyme . This inhibition prevents cell growth and blocks several other enzymes involved in abnormal cell differentiation .
Temporal Effects in Laboratory Settings
The effects of Enasidenib mesylate have been studied over time in laboratory settings. In a study evaluating the safety and efficacy of Enasidenib mesylate in patients with IDH2-mutated relapsed/refractory myeloid malignancies, patients were treated continuously by 28-day cycles . The study found that the overall response rate included complete remission, with the median time to best response being one month .
Dosage Effects in Animal Models
In animal models, the effects of Enasidenib mesylate have been shown to vary with different dosages . The drug was administered by oral gavage at a dose of 40 mg/kg twice a day and 100 mg/kg daily . Tumor burden was measured in bone marrow samples collected immediately prior to treatment and every 2 weeks during the 12-week treatment period .
Metabolic Pathways
Enasidenib mesylate is involved in the metabolic pathway of the isocitrate dehydrogenase 2 (IDH2) enzyme . It acts as an allosteric inhibitor of this enzyme, which plays a crucial role in the Krebs/citric acid cycle .
Subcellular Localization
It is known that the IDH2 enzyme, which Enasidenib mesylate inhibits, is localized in the mitochondria . Therefore, it can be inferred that Enasidenib mesylate may also localize to the mitochondria to exert its inhibitory effects.
准备方法
恩沙替尼甲磺酸盐的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括以下步骤:
核心结构的形成: 通过一系列缩合和环化反应合成核心结构。
官能团的引入: 通过亲核取代和偶联反应引入三氟甲基和吡啶基等官能团。
化学反应分析
恩沙替尼甲磺酸盐会发生各种化学反应,包括:
氧化: 恩沙替尼甲磺酸盐可以在氧化剂的作用下发生氧化反应,尤其是强氧化剂的存在。
还原: 还原反应可以在特定条件下发生,导致形成还原衍生物。
取代: 亲核取代反应可以将不同的官能团引入分子中。
相似化合物的比较
恩沙替尼甲磺酸盐在选择性抑制 IDH2 酶方面是独一无二的。类似的化合物包括:
伊沃西替尼: 一种异柠檬酸脱氢酶 1 (IDH1) 酶抑制剂,用于治疗 IDH1 突变型 AML。
AG-120: 另一种 IDH1 抑制剂,在癌症治疗中具有类似的应用。
属性
IUPAC Name |
methanesulfonic acid;2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZHZQZYWXEDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F6N7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027943 | |
Record name | Enasidenib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1650550-25-6 | |
Record name | Enasidenib mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1650550256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enasidenib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENASIDENIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6PC17XAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Enasidenib Mesylate interact with its target and what are the downstream effects?
A1: Enasidenib Mesylate is a targeted therapy drug that acts as a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) protein. [] In various myeloid malignancies, including acute myeloid leukemia (AML), mutations in the IDH2 gene are frequently observed. These mutations lead to the production of a mutant IDH2 enzyme, which produces an oncometabolite called 2-hydroxyglutarate (2-HG). [] 2-HG accumulation interferes with cellular processes, including DNA and histone methylation, ultimately contributing to the development and progression of cancer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。